molecular formula C22H19F3N4O2 B6619534 Unii-jbj4vct98Y CAS No. 200711-10-0

Unii-jbj4vct98Y

Cat. No. B6619534
Key on ui cas rn: 200711-10-0
M. Wt: 428.4 g/mol
InChI Key: KLAHZRONIHBPPB-UHFFFAOYSA-N
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Patent
US06313145B1

Procedure details

A mixture of indoline (D13, 0.30 g, 1.49 mmol), phenylcarbamate (D3, 0.48 g, 1.5 mmol) and triethylamine (0.20 ml, 1.5 mmol) in dry acetonitrile (10 mL) was warmed briefly to ensure complete solution of reactants, then stirred overnight at room temperature. The mixture was poured into water (50 ml) and the precipitate was filtered off, washed with water and dried. The crude product was chromatographed on silica gel (25 g) eluted with 4% methanol/dichloromethane. Eluted product was recrystallised from dichloromethane/methanol to give the title compound (0.35 g, 55%), m.p. 219-20° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
phenylcarbamate
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[NH:7][CH2:6][CH2:5]2.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH:29][C:30](=O)[O:31]C2C=CC=CC=2)=[CH:25][N:24]=1.C(N(CC)CC)C.O>C(#N)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:11]([F:14])([F:12])[F:13])[N:7]([C:30](=[O:31])[NH:29][C:26]1[CH:27]=[CH:28][C:23]([O:22][CH2:21][C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=3)=[N:24][CH:25]=1)[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC=1C=C2CCNC2=CC1C(F)(F)F
Name
phenylcarbamate
Quantity
0.48 g
Type
reactant
Smiles
N1=C(C=CC=C1)COC1=NC=C(C=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed briefly
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (25 g)
WASH
Type
WASH
Details
eluted with 4% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
Eluted product was recrystallised from dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C2CCN(C2=CC1C(F)(F)F)C(NC=1C=CC(=NC1)OCC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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